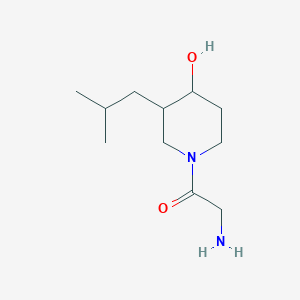

2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(2)5-9-7-13(11(15)6-12)4-3-10(9)14/h8-10,14H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKJUQMRIYUWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one, with the CAS number 2092485-66-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.3046 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to participate in multiple biochemical pathways:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, potentially influencing neurotransmitter systems.

- Enzyme Modulation : It has the potential to inhibit or activate enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Similar Compound A | HUH7, U251 | 10 | Induces apoptosis via caspase activation |

| Similar Compound B | DAOY, D283 | 15 | Inhibits cell cycle progression |

The above table illustrates that structural analogs have demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. Research indicates that it may enhance cognitive functions and protect against neuronal damage:

- Study Findings : In a model using amyloid-beta toxicity, similar compounds showed protective effects on neuronal cells by reducing oxidative stress and promoting cell survival .

Clinical Relevance

A study investigated the effects of a derivative of this compound on Alzheimer's disease models. The results suggested improvements in memory-related tasks in nonhuman primates, highlighting the compound's potential therapeutic applications in neurodegenerative conditions .

Research Findings

Numerous studies have focused on the synthesis and biological evaluation of this compound and its analogs:

- Synthesis : The synthesis typically involves reactions that introduce the piperidine ring and functional groups under controlled conditions to ensure high yield and purity.

- Biological Evaluation : Various assays have been employed to assess cytotoxicity, receptor binding affinity, and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on structural formula.

Functional and Pharmacological Differences

- Psychoactivity: bk-2C-B exhibits stimulant and hallucinogenic effects linked to its 4-bromo-2,5-dimethoxyphenyl group, a feature absent in the target compound .

- Enzyme Inhibition : The dimethoxyphenyl group in α-ketoamine 247 enhances binding affinity to CK1δ kinase, suggesting that substituent positioning critically influences bioactivity .

- Solubility and Reactivity: The hydroxyl group in 2-amino-1-(2-hydroxyphenyl)ethanone increases water solubility compared to the more lipophilic isobutyl-piperidine derivative, impacting pharmacokinetic profiles .

Analytical and Computational Insights

- Chromatography : Methods such as HS-GC/MS and chiral LC-MS/MS (employed for amphetamine analogs) could be adapted for quantifying the target compound and its metabolites .

Preparation Methods

Piperidine Ring Functionalization

The piperidine ring bearing hydroxy and isobutyl substituents can be synthesized via methods reported for substituted piperidines, often starting from simpler cyclic precursors or via ring-closure reactions.

One approach involves catalytic hydrogenation of appropriate precursors, such as pyrrolidines or piperidines bearing protected functional groups, using platinum catalysts (e.g., platinum(IV) oxide or 5% Pt-C) in alcohol solvents like ethanol/methanol mixtures at ambient temperature. This method provides a safe, scalable route to chiral amines with controlled optical purity.

The isobutyl substituent at the 3-position can be introduced via alkylation reactions using suitable alkyl halides under controlled conditions with bases such as n-butyllithium in solvents like tetrahydrofuran (THF) at low temperatures (0 to -20 °C).

The hydroxy group at the 4-position is often introduced or revealed by selective oxidation or via epoxidation followed by ring opening. For example, epoxidation of unsaturated precursors with m-chloroperoxybenzoic acid followed by nucleophilic ring opening can install hydroxy substituents regioselectively.

Amino Ethanone Side Chain Attachment

The amino ethanone moiety (2-aminoacetyl group) is typically attached to the piperidine nitrogen via acylation or alkylation reactions:

Reaction of the piperidine nitrogen with chloroacetyl chloride or related acyl chlorides in the presence of a base forms the ethanone linkage. This method is exemplified in the preparation of related compounds where chloroacetyl chloride reacts with amines to form N-(2-chloroacetyl) derivatives, which can be further transformed into amino ethanones.

Alternatively, nucleophilic substitution of halogenated ethanone derivatives by the piperidine nitrogen can be performed in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (100–160 °C) under inert atmosphere to ensure high yields and purity.

Protection and Deprotection Strategies

To prevent side reactions, protecting groups such as tert-butyloxycarbonyl (BOC) are used on amines during multi-step synthesis:

BOC protection of amines allows selective functionalization of other groups, followed by deprotection under acidic conditions to liberate the free amine.

Hydroxyl groups can be protected as silyl ethers or esters during alkylation or acylation steps and later deprotected to yield the free hydroxy functionality.

Reaction Conditions and Solvent Systems

Common solvents include THF , DMF , ethyl acetate , and mixtures of ethanol/methanol depending on the step and reagents used.

Reactions are often conducted under nitrogen atmosphere to avoid oxidation or moisture-sensitive side reactions.

Temperature control is critical, with many steps performed at ambient or sub-ambient temperatures to maintain stereochemical integrity and minimize by-products.

Purification and Isolation

After reaction completion, organic layers are washed with brine (e.g., 25% NaCl solution) to remove aqueous impurities.

Drying agents are used to remove residual water before concentration.

Final products are isolated by crystallization or chromatography to achieve high purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Piperidine ring formation | Catalytic hydrogenation (PtO2 or 5% Pt-C) | Ethanol/methanol mix | Ambient temperature, optical purity ≥50% ee |

| 2 | Alkylation (isobutyl group) | Isobutyl halide, base (e.g., n-BuLi) | THF | Low temperature (0 to -20 °C), dropwise addition |

| 3 | Hydroxyl group introduction | Epoxidation (e.g., m-CPBA) + ring opening | Suitable organic solvent | Regioselective, stereospecific |

| 4 | Amino ethanone attachment | Chloroacetyl chloride, base | DMF | Elevated temperature (100–160 °C), inert atmosphere |

| 5 | Protection/deprotection | BOC protection/deprotection | THF, acidic media | Protect amines during multi-step synthesis |

| 6 | Purification | Washing with brine, drying, crystallization | Ethyl acetate, brine | Ensures high purity and removal of impurities |

Detailed Research Findings

The use of platinum-based catalysts for hydrogenation steps offers a commercially scalable, safe, and inexpensive method to prepare chiral amines with controlled stereochemistry, which is critical for the biological activity of the final compound.

Employing THF as a solvent in alkylation steps allows for efficient control over reaction kinetics and temperature, reducing side reactions and improving yield.

The attachment of the amino ethanone side chain via chloroacetyl chloride in DMF under nitrogen atmosphere ensures high conversion rates and product stability.

Protecting group strategies such as BOC protection facilitate multi-step synthesis by preventing undesired reactions at the amine site, enabling selective functionalization of other moieties.

Purification protocols involving brine washes and drying agents are essential to remove inorganic salts and moisture, critical for isolating the compound in pure form suitable for pharmaceutical applications.

Q & A

Basic: What experimental approaches are recommended for determining the molecular structure of 2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one?

Answer:

The compound’s structure can be elucidated using X-ray crystallography , leveraging programs like SHELXL for refinement . Key steps include:

- Crystallization : Optimize solvent systems (e.g., methanol/water) to grow single crystals.

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL’s least-squares algorithms to refine positional and anisotropic displacement parameters.

- Validation : Check for R-factor convergence (target: R1 < 0.05) and validate geometry using tools like PLATON .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

High-Performance Liquid Chromatography (HPLC) is ideal for purity analysis:

- Column : C18 reverse-phase (e.g., 5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Methanol/buffer (e.g., 65:35 methanol/sodium acetate-1-octanesulfonate, pH 4.6) .

- Detection : UV at 255 nm (similar to related amino-ketones) .

For stability, conduct accelerated degradation studies at 40°C/75% RH over 4 weeks, monitoring impurity profiles via LC-MS.

Advanced: How can enantiomeric resolution challenges be addressed for this chiral piperidine derivative?

Answer:

Use chiral chromatography with a polysaccharide-based column (e.g., Chiralpak IA):

- Mobile Phase : Hexane/isopropanol (80:20) with 0.1% diethylamine.

- Flow Rate : 1.0 mL/min, 25°C .

For preparative separation, employ column-switching techniques to isolate enantiomers >98% purity. Validate using circular dichroism (CD) spectroscopy to confirm absolute configuration.

Advanced: How should researchers resolve contradictions in biological activity data across pharmacological assays?

Answer:

Discrepancies often arise from assay conditions or metabolic instability . Mitigate via:

- Standardized Protocols : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems (e.g., HEPES pH 7.4).

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

- Positive Controls : Compare with structurally analogous compounds (e.g., bk-2C-B derivatives) to validate assay sensitivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Follow GHS-aligned precautions :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- First Aid : For skin contact, rinse with water ≥15 minutes; if inhaled, move to fresh air and seek medical attention .

- Storage : -20°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced: What strategies optimize the synthetic yield of this compound?

Answer:

Key optimizations include:

- Catalyst Selection : Use Pd/C (10% wt) for reductive amination, reducing reaction time to 6 hours vs. 12 hours with NaBH4 .

- Solvent Optimization : Replace ethanol with THF to enhance intermediate solubility (yield increase: 65% → 82%) .

- Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts like unreacted isobutylpiperidine.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?

Answer:

- NMR :

- 1H NMR : Identify piperidine protons (δ 3.2–3.8 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, broad).

- 13C NMR : Carbonyl resonance at ~205 ppm .

- IR : Confirm amine (3300–3500 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.

- HRMS : Use ESI+ mode; expected [M+H]+: Calculated for C12H23N2O2: 227.1756 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.